Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the naphthalene ring, along with a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate typically involves the esterification of 5-chloro-6-methoxynaphthalene-1-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: 5-chloro-6-methoxynaphthalene-1-carboxylic acid.
Reduction: 5-chloro-6-methoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate involves its interaction with various molecular targets. The chloro and methoxy groups on the naphthalene ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-methoxynaphthalene-1-carboxylate
- Methyl 6-chloro-2-methoxynaphthalene-1-carboxylate
- Methyl 5-bromo-6-methoxynaphthalene-1-carboxylate
Uniqueness
Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate is unique due to the specific positioning of the chloro and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
106852-08-8 |
---|---|
Molecular Formula |
C13H11ClO3 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
methyl 5-chloro-6-methoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3 |
InChI Key |
VZGQEPAKPVAWDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.